molecular formula C16H11F3N2O B2982203 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone CAS No. 400078-62-8

2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone

Cat. No.: B2982203
CAS No.: 400078-62-8
M. Wt: 304.272
InChI Key: VOMVPUSQVISCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethyl)benzyl]-4(3H)-quinazolinone is a synthetic quinazolinone derivative characterized by a trifluoromethyl-substituted benzyl group at the 2-position of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The trifluoromethyl group (-CF₃) is a key structural feature, contributing to enhanced metabolic stability, lipophilicity, and binding affinity to biological targets due to its electron-withdrawing nature .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)11-5-3-4-10(8-11)9-14-20-13-7-2-1-6-12(13)15(22)21-14/h1-8H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMVPUSQVISCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone typically involves the reaction of 3-(trifluoromethyl)benzylamine with anthranilic acid derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in various therapeutic outcomes[4][4].

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinazolinone derivatives are classified based on substitution patterns at the 2-, 3-, and 6-positions. Below is a comparative analysis of 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone with key analogues:

Compound Substituents Key Biological Activities Potency/EC₅₀ References
This compound 2-(3-CF₃-benzyl) Anticancer (predicted), antimicrobial (predicted) Data not reported
6-Bromo-3-hydroxy-2-[3-(CF₃)phenyl]-4(3H)-quinazolinone 6-Br, 3-OH, 2-(3-CF₃-phenyl) Chaperone HSP82 inhibition (predicted) Not quantified
3-Benzyl-2-methyl-4(3H)-quinazolinone 3-Benzyl, 2-Me Antimicrobial, anti-inflammatory MGI%: 19% (antitumor)
3-(4-Bromophenyl)-4(3H)-quinazolinone 3-(4-Br-phenyl) Anti-inflammatory, antioxidant (DPPH scavenging) IC₅₀: 45–93 μg/mL (antimicrobial)
UR-9825 (7-Cl-quinazolinone derivative) 7-Cl, triazole substituents Antifungal (vs. Candida, Aspergillus) EC₅₀: <1 μg/mL (in vitro)
2-Benzylmercapto-4(3H)-quinazolinone 2-Benzylmercapto Antitumor (broad spectrum) MGI%: 19% (vs. 2–11% for alkylmercapto)

Key Observations :

Trifluoromethyl Group Impact: The -CF₃ group in this compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs like 3-benzyl-2-methyl-4(3H)-quinazolinone . However, halogenated derivatives (e.g., UR-9825 with 7-Cl) show superior in vitro antifungal activity, suggesting that position-specific halogens may outperform -CF₃ in certain contexts .

Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., -Br, -CF₃) exhibit stronger antimicrobial effects. For example, 3-(4-bromophenyl)-4(3H)-quinazolinone showed EC₅₀ values of 45–93 μg/mL against bacterial pathogens, comparable to commercial agents .

Antitumor Activity: The 2-benzylmercapto substituent in quinazolinones correlates with higher antitumor activity (MGI%: 19%) compared to alkylmercapto derivatives, suggesting that aromaticity and steric bulk at the 2-position are critical .

Contradictions and Limitations
  • Antioxidant vs. Antimicrobial Activity : Brominated derivatives excel in antioxidant assays (e.g., DPPH scavenging) but show moderate antimicrobial potency, whereas trifluoromethylated compounds may prioritize target-specific interactions over broad-spectrum radical scavenging .
  • Natural vs. Synthetic Derivatives: Natural 4(3H)-quinazolinones (e.g., from Holarrhena spp.) lack synthetic modifications like -CF₃, limiting direct activity comparisons .

Biological Activity

2-[3-(Trifluoromethyl)benzyl]-4(3H)-quinazolinone is a derivative of the quinazolinone scaffold, which has gained attention due to its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound features a quinazolinone core substituted with a trifluoromethyl group and a benzyl moiety. The trifluoromethyl group is known to enhance lipophilicity and can significantly influence biological activity.

Antitumor Activity

Recent studies have demonstrated that quinazolinone derivatives possess notable antitumor effects. For instance, the compound this compound has been evaluated for its cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
MCF-710.0
PC312.0
HT-2915.5

These values indicate that the compound exhibits significant cytotoxicity, comparable to established antitumor agents such as 5-Fluorouracil (5-FU) .

The mechanism by which quinazolinones exert their antitumor effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, some derivatives have shown inhibitory activity against the epidermal growth factor receptor (EGFR), which is frequently overexpressed in various cancers:

Compound EGFR Inhibition IC50 (nM)
This compound10.0
Acetazolamide20.0

This suggests that modifications to the quinazolinone structure can enhance its binding affinity to EGFR, thus contributing to its antitumor potency .

Anti-inflammatory Activity

Quinazolinones have also been studied for their anti-inflammatory properties. The presence of electron-withdrawing groups like trifluoromethyl enhances anti-inflammatory activity by modulating cytokine production:

Compound Inflammatory Cytokine Inhibition (%)
This compound65% (TNF-α)
Indomethacin60%

These results indicate that this compound may serve as a potential lead for developing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of quinazolinones has been well-documented. In vitro studies have shown that this compound exhibits significant bacteriostatic activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

This suggests its potential application in treating bacterial infections .

Case Studies

  • Antitumor Efficacy in Mice : A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups, indicating its efficacy in vivo.
  • Anti-inflammatory Effects in Rats : In a rat model of induced inflammation, treatment with the compound resulted in a marked decrease in paw edema and inflammatory cytokine levels, showcasing its therapeutic potential in inflammatory diseases.

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in anti-inflammatory studies?

  • Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) models % inhibition vs. log-dose curves, calculating ED₅₀ values. For ulcerogenicity, ANOVA with post-hoc Tukey tests compares lesion scores across doses. Meta-analysis of multiple studies (e.g., 50 mg/kg oral vs. intraperitoneal administration ) identifies route-dependent toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.